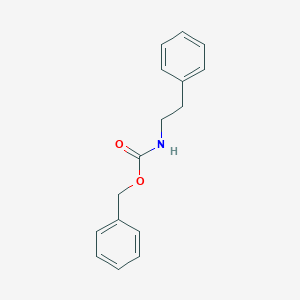

Benzyl phenethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(19-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKGXMNDNPGHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Phenethylcarbamate and Analogues

Direct Synthesis Approaches to Carbamate (B1207046) Formation

Direct methods for forming the carbamate functional group are often efficient and rely on the reaction of specific precursors that readily combine to form the desired product.

Aminolysis Reactions with Corresponding Chloroformates

A primary and widely used method for synthesizing benzyl (B1604629) phenethylcarbamate is the reaction of phenethylamine (B48288) with benzyl chloroformate. acs.orgprepchem.comku.edu This reaction, a form of aminolysis, involves the nucleophilic attack of the amine group of phenethylamine on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. prepchem.com

In a typical procedure, phenethylamine is reacted with benzyl chloroformate in a suitable solvent, such as dichloromethane (B109758) or a biphasic system of water and an organic solvent. prepchem.comku.edu The use of a base like sodium hydroxide (B78521) or triethylamine (B128534) is crucial for driving the reaction to completion. prepchem.comku.edu For instance, benzyl N-(2-aminoethyl)carbamate has been synthesized by the dropwise addition of benzyl chloroformate to a vigorously stirred solution of ethylenediamine, with sodium hydroxide used to maintain the pH. prepchem.com This general approach can be adapted for the synthesis of a variety of carbamate analogues by using different chloroformates and amines. ku.edu

One study reported the synthesis of benzyl phenethylcarbamate in a 79% yield as a white solid. acs.org The reaction involved treating hydroxylamine (B1172632) with the corresponding chloroformate. acs.org

Table 1: Aminolysis Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Phenethylamine | Benzyl Chloroformate | Sodium Hydroxide / Triethylamine | Dichloromethane / Water | High | prepchem.comku.edu |

Carbonylation Reactions with Amine Precursors

Carbonylation reactions provide an alternative route to carbamates, often utilizing carbon monoxide or a surrogate. These methods can be catalyzed by transition metals. While direct carbonylation of phenethylamine and benzyl alcohol is a plausible route, related carbonylation strategies have been extensively studied for the synthesis of various carbamates. researchgate.netcitycollegekolkata.orgsioc-journal.cn For example, the selenium-catalyzed oxidative carbonylation of aniline (B41778) with alcohols demonstrates the formation of phenylcarbamates using carbon monoxide as the carbonyl source. sioc-journal.cn Another approach involves the use of dimethylformamide (DMF) as a CO surrogate in palladium-catalyzed aminocarbonylation reactions. citycollegekolkata.org These methodologies could potentially be adapted for the synthesis of this compound.

Transcarbamoylation Strategies

Transcarbamoylation is a process where a carbamate group is transferred from one molecule to another. This strategy can be employed to synthesize new carbamates from existing ones. nih.govresearchgate.net For instance, polyurethanes can be depolymerized through base-catalyzed transcarbamoylation in the presence of an alcohol like methanol. nih.govresearchgate.net The resulting O-dimethylcarbamates can then react with other amines to form new polyurethane structures. nih.gov This principle can be applied to the synthesis of specific carbamates like this compound by reacting a suitable carbamate precursor, such as a phenyl carbamate, with phenethylamine.

Synthesis via Stepwise Elaboration of Precursors

This approach involves building the this compound molecule in a stepwise fashion, typically by first modifying a phenethylamine core and then introducing the benzyl group, or vice versa.

Functionalization of Phenethylamines

The synthesis can commence with phenethylamine as the starting material, which is then functionalized to introduce the carbamate moiety. ualberta.caepfl.chnih.govnih.gov A common strategy involves the protection of the amino group of phenethylamine, followed by further modifications. For example, N-benzyl substitution of phenethylamines has been shown to significantly increase binding affinity and functional activity at certain receptors. nih.govnih.gov The synthesis often involves the indirect reductive amination of phenethylamines with the appropriate benzaldehydes. nih.gov

In one synthetic route, phenethylamine was used as a reactant in dichloromethane to prepare this compound. ualberta.ca Another study describes the use of phenethylamine as a starting material in a reaction to produce the target compound. epfl.ch

Introduction of the Benzyl Moiety

The final step in many stepwise syntheses is the introduction of the benzyl group. prepchem.comualberta.caepfl.ch This is often achieved by reacting a phenethylcarbamate precursor with a benzylating agent. A widely used method for introducing a benzyl group is through the use of benzyl chloroformate. prepchem.com This reagent reacts readily with amines to form benzyl carbamates. prepchem.comorgsyn.org

Alternatively, the Williamson ether synthesis can be employed to form benzyl ethers, which are structurally related to the benzyl portion of the carbamate. organic-chemistry.org While not directly forming the carbamate, this highlights a common method for introducing the benzyl group in organic synthesis. The benzyl group itself is a benzene (B151609) ring attached to a methylene (B1212753) group. wikipedia.org

In the context of this compound synthesis, the introduction of the benzyl group is integral to the formation of the final product from a phenethylamine precursor. ualberta.caepfl.ch For instance, N-tert-butyl 3,4-dihydroxy phenethyl carbamate can be reacted with benzyl chloride in the presence of potassium carbonate to synthesize N-tert-butyl 3,4-bis(benzyloxy) phenethyl carbamate, demonstrating the introduction of benzyl groups onto a phenethylamine-derived scaffold. wisdomlib.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzyl chloroformate |

| Phenethylamine |

| Sodium hydroxide |

| Triethylamine |

| Benzyl N-(2-aminoethyl)carbamate |

| Ethylenediamine |

| Hydroxylamine |

| Carbon monoxide |

| Aniline |

| Phenylcarbamates |

| Dimethylformamide (DMF) |

| Methanol |

| O-dimethylcarbamates |

| Phenyl carbamate |

| Benzaldehydes |

| N-tert-butyl 3,4-dihydroxy phenethyl carbamate |

| Benzyl chloride |

| Potassium carbonate |

| N-tert-butyl 3,4-bis(benzyloxy) phenethyl carbamate |

| Dichloromethane |

Catalytic Systems in Carbamate Synthesis

The synthesis of the carbamate functional group is a cornerstone of organic chemistry, with wide-ranging applications. Catalysis is central to modern synthetic methods, offering pathways that are more efficient and selective than traditional routes, which often rely on hazardous reagents like phosgene (B1210022). nih.govnih.govresearchgate.net

Transition Metal Catalysis

Transition metals are extensively used to catalyze carbamate formation due to their ability to activate substrates and facilitate bond formation under relatively mild conditions. rhhz.net A variety of metals, including zinc, palladium, copper, iron, and rhodium, have been successfully employed.

One common approach involves the use of zinc chloride (ZnCl₂) as an inexpensive and efficient catalyst for the reaction between carbamoyl (B1232498) chlorides and alcohols. nih.gov This method is effective for both aromatic and aliphatic alcohols and demonstrates good chemoselectivity, tolerating various other functional groups. nih.gov Studies on catalyst loading have shown that optimizing the amount of ZnCl₂ is crucial for maximizing yield. researchgate.net For instance, in a model reaction, increasing the catalyst equivalent from 0.25 to 0.5 resulted in a significant yield increase from 41% to 81%. researchgate.net

Palladium and copper catalysts are prominent in methodologies involving cyclic carbamates. nih.gov For example, palladium catalysts can promote the decarboxylation of vinyl cyclic carbamates to generate a zwitterionic intermediate, which can then react with various partners in cycloaddition reactions. nih.gov Similarly, copper catalysts are often required for the decarboxylation of ethynyl (B1212043) cyclic carbamates. nih.gov Buchwald and colleagues developed an efficient synthesis of aryl carbamates through the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org

Iron-based catalysts offer a cost-effective and environmentally friendly alternative. A pincer-ligated iron complex has been shown to be active for the dehydrogenative synthesis of carbamates from formamides and alcohols. acs.org The mechanism is proposed to proceed through the dehydrogenation of the formamide (B127407) to a transient isocyanate, which then couples with the alcohol. acs.org

Other transition metals have also been explored for unique carbamate syntheses. Rhodium, ruthenium, and silver catalysts are used in nitrene transfer reactions where carbamates act as nitrene precursors for C-H amination and other transformations. rhhz.net A copper-based photoredox catalyst has been designed to couple carbamate nucleophiles with unactivated secondary alkyl bromides at room temperature under blue-LED irradiation. caltech.edu Furthermore, indium triflate has been shown to catalyze the synthesis of primary carbamates from alcohols and urea (B33335), which serves as an eco-friendly carbonyl source. organic-chemistry.org

| Catalyst | Substrates | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Carbamoyl chlorides, Alcohols | Direct Carbamoylation | Inexpensive, chemoselective, yields up to 87%. nih.gov | nih.gov |

| Palladium (Pd) Complexes | Vinyl cyclic carbamates, Electrophiles | Decarboxylative Cycloaddition | Forms N-heterocycles. nih.gov | nih.gov |

| Copper (Cu) Complexes | Ethynyl cyclic carbamates, Acceptors | Decarboxylative Cycloaddition | Forms N-heterocycles. nih.gov | nih.gov |

| Iron (Fe) Pincer Complex | Formamides, Alcohols | Dehydrogenative Coupling | Avoids toxic reagents like isocyanates. acs.org | acs.org |

| Rhodium (Rh) / Ruthenium (Ru) | Carbamates | Nitrene Transfer / C-H Amination | Enables efficient construction of N-C bonds. rhhz.net | rhhz.net |

| Indium Triflate (In(OTf)₃) | Alcohols, Urea | Carbamoylation | Uses an eco-friendly carbonyl source. organic-chemistry.org | organic-chemistry.org |

Organocatalysis and Biocatalysis Considerations

In the push towards more sustainable chemistry, metal-free catalytic systems have gained significant traction. Organocatalysis and biocatalysis offer powerful alternatives to transition metal-based methods, often providing high selectivity under mild conditions. nih.govwiley.com

Organocatalysis utilizes small organic molecules to accelerate reactions. For carbamate synthesis, strong organic bases are often employed. Triazabicyclodecene (TBD) has been identified as an effective and inexpensive organocatalyst for the chemo- and site-selective formation of N-aryl carbamates from cyclic organic carbonates and aromatic amines. nih.gov This reaction proceeds smoothly under extremely mild, ambient conditions. nih.gov Similarly, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to catalyze the formation of oxazolidinones from CO₂, primary amines, and 1,2-dichloroethane, a process that involves a carbamate salt intermediate. rsc.org In some cases, cooperative catalysis, such as a system combining a phosphoric acid and a thiourea (B124793) derivative, has proven effective for synthesizing complex glycoside mimetics from bicyclic iminoglycal carbamates. acs.org

Biocatalysis leverages enzymes to perform chemical transformations with high specificity and under environmentally benign conditions, typically in aqueous media. wiley.comnih.gov Esterases and lipases have shown promiscuous activity in catalyzing carbamate synthesis. nih.govbeilstein-journals.org The esterase from Pyrobaculum calidifontis (PestE) can efficiently synthesize carbamates from various amines and carbonate donors like dibenzyl carbonate in bulk water, with isolated yields reaching up to 99%. wiley.comnih.gov

Immobilized Candida antarctica lipase (B570770) B (CALB) is another robust biocatalyst used for this purpose, particularly within continuous flow systems. beilstein-journals.orgnih.gov A flow process coupling a Curtius rearrangement with a biocatalytic step using immobilized CALB has been developed to produce valuable Cbz-protected carbamates in high yield and purity. beilstein-journals.org In this system, the enzyme selectively converts residual benzyl alcohol into an easily separable ester, simplifying downstream purification. beilstein-journals.org

| Catalyst Type | Catalyst Example | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Organocatalyst | Triazabicyclodecene (TBD) | Cyclic carbonates, Aromatic amines | Metal-free, proceeds under ambient conditions. nih.gov | nih.gov |

| Organocatalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | CO₂, Amines, Dihaloalkanes | Utilizes CO₂ as a C1 source. rsc.org | rsc.org |

| Biocatalyst | Esterase (PestE) | Amines, Carbonates (e.g., dibenzyl carbonate) | Reaction occurs in water with high yields (>90%). wiley.com | wiley.com |

| Biocatalyst | Immobilized Lipase (CALB) | Acid substrates, Benzyl alcohol | Used in continuous flow systems for high purity products. beilstein-journals.org | beilstein-journals.org |

Optimization of Synthetic Pathways and Process Intensification

Beyond the choice of catalyst, the optimization of reaction parameters and the adoption of process intensification strategies are critical for developing commercially viable and sustainable synthetic routes to this compound and its analogues.

Reaction Condition Tuning for Yield and Selectivity

The yield and selectivity of carbamate synthesis are highly sensitive to reaction conditions such as temperature, solvent, and the stoichiometry of reactants. Systematic optimization of these parameters is essential for maximizing product formation while minimizing byproducts.

For instance, in the synthesis of carbamates from Boc-protected amines using t-BuOLi as a base, solvent choice was found to be critical. rsc.org While the reaction showed low conversion in solvents like DMSO and dioxane, satisfactory yields were obtained when the solvent was switched to toluene (B28343). rsc.org Similarly, in a three-component coupling to form carbamates from an amine, CO₂, and an alkyl halide, temperature and reaction time were key variables. sci-hub.se While some reactions proceeded efficiently at room temperature, others required elevated temperatures (70 °C) to achieve good yields, especially for less reactive aromatic amines. sci-hub.se

The ratio of reactants can also have a profound impact on the outcome. In an iron-catalyzed synthesis of benzyl carbamate from urea and benzyl alcohol, a systematic study revealed that the maximum yield was achieved when urea and alcohol were used in a 2:3 molar ratio. rsc.org Deviating from this ratio, either by increasing or decreasing the relative amount of alcohol, led to a decrease in product yield. rsc.org The use of a hydrophobic carbon support for an Au₂₅ nanocluster catalyst was shown to improve selectivity towards benzyl benzoate (B1203000) in benzyl alcohol oxidation, a principle that can be applied to carbamate synthesis to control reaction pathways and prevent hydrolysis of the product. rsc.org

| Reaction | Optimized Parameter | Condition | Result | Reference |

|---|---|---|---|---|

| ZnCl₂-catalyzed carbamoylation | Catalyst Loading | 0.5 equiv. ZnCl₂ | Yield increased to 81% from 41% (at 0.25 equiv.). researchgate.net | researchgate.net |

| Base-mediated synthesis from Boc-amines | Solvent | Toluene | Achieved satisfactory yields where other solvents failed. rsc.org | rsc.org |

| Fe-catalyzed synthesis from urea | Reactant Ratio (Urea:Alcohol) | 2:3 | Maximized yield of benzyl carbamate. rsc.org | rsc.org |

| Three-component coupling (Amine, CO₂, Halide) | Temperature | Room temp. to 70 °C | Adapted to amine reactivity to ensure high yields. sci-hub.se | sci-hub.se |

Development of Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In carbamate synthesis, this often involves replacing toxic reagents, using renewable feedstocks, and minimizing waste. rsc.orgbohrium.com

A major focus has been the replacement of highly toxic phosgene and its derivatives. nih.govresearchgate.net Carbon dioxide (CO₂) has emerged as an attractive C1 source for carbamate synthesis because it is abundant, non-toxic, and renewable. nih.gov Methodologies have been developed for the direct synthesis of carbamates from CO₂, amines, and alcohols, often using basic catalysts under mild pressure. rsc.org Another approach uses CO₂ to couple amines and alkyl halides in the presence of a base like cesium carbonate. nih.govsci-hub.se

The use of environmentally benign solvents is another key aspect of green synthesis. Biocatalytic methods that operate in water are highly advantageous. wiley.comnih.gov Recently, deep eutectic solvents (DESs) have been explored as green reaction media. bohrium.com A DES composed of erbium trichloride (B1173362) and urea was shown to act as both a catalyst and a reagent in the synthesis of cellulose (B213188) carbamate, offering a straightforward and cost-effective method that aligns with green chemistry principles. bohrium.com

Metal-free reaction systems, such as those employing organocatalysts or simply a base, contribute to greener processes by avoiding potential heavy metal contamination of the final product. nih.govrsc.org A recently developed method for producing carbamates directly from Boc-protected amines uses only t-BuOLi as a base, eliminating the need for both toxic reagents and metal catalysts. rsc.org The development of continuous flow processes, especially when coupled with biocatalysis, further enhances the sustainability of carbamate synthesis by improving efficiency, reducing reaction times, and allowing for easier catalyst recycling and product purification. beilstein-journals.orgunimi.it

Mechanistic Investigations of Reactions Involving Benzyl Phenethylcarbamate

Elucidation of Carbamate (B1207046) Bond Formation Mechanisms

The synthesis of benzyl (B1604629) phenethylcarbamate typically involves the reaction of phenethylamine (B48288) with a benzyl chloroformate derivative. This process is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.

Nucleophilic Attack and Leaving Group Departure

The formation of the carbamate bond in benzyl phenethylcarbamate is initiated by the nucleophilic attack of the nitrogen atom of phenethylamine on the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.comwiley.com This step results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of the chloride ion, a good leaving group, and the formation of the stable carbamate linkage. total-synthesis.com The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated, which favors the nucleophilic attack. vulcanchem.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of phenethylamine attacks the carbonyl carbon of benzyl chloroformate. total-synthesis.commasterorganicchemistry.com

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, where the carbonyl oxygen gains a negative charge.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. total-synthesis.com

Proton Transfer: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final this compound product.

Transition State Characterization

The reaction proceeds through a high-energy transition state that resembles the tetrahedral intermediate. wiley.comgoogle.com The energy of this transition state dictates the reaction rate. Factors that stabilize this transition state, such as the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine, will increase the rate of carbamate formation. Computational studies can provide insights into the geometry and energy of the transition state, aiding in the understanding of the reaction dynamics. google.com

Reaction Mechanisms of Carbamate Cleavage and Transformations

The cleavage of the carbamate bond in this compound is a critical step in its use as a protecting group for amines. The most common methods for this deprotection are hydrogenolysis and acid-catalyzed cleavage.

Hydrogenolytic Cleavage Mechanisms

Hydrogenolysis is a widely used and mild method for the deprotection of benzyl carbamates (Cbz group). highfine.comtaylorfrancis.com This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. nih.govcommonorganicchemistry.com

The mechanism of hydrogenolytic cleavage involves the following steps: total-synthesis.comtaylorfrancis.com

Adsorption: Both the this compound and the hydrogen source (e.g., H₂ gas) adsorb onto the surface of the palladium catalyst.

Reductive Cleavage: The catalyst facilitates the reductive cleavage of the benzylic C-O bond of the carbamate. taylorfrancis.com This results in the formation of toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and the deprotected phenethylamine. total-synthesis.commasterorganicchemistry.com

Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265), can also be employed for this transformation. nih.govwiley.com The use of additives can sometimes enhance the efficiency and selectivity of the hydrogenolysis. acs.org

Table 1: Conditions for Hydrogenolytic Cleavage of Benzyl Carbamates

| Catalyst | Hydrogen Source | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd/C | H₂ gas | Methanol, Ethanol, Ethyl Acetate | Standard and widely used method. | commonorganicchemistry.com |

| Pd/C | Ammonium formate (HCOONH₄) | Methanol | Transfer hydrogenation conditions, avoids handling of H₂ gas. | nih.govwiley.com |

| Pd(OH)₂/C (Pearlman's catalyst) | H₂ gas | Ethanol | Often more effective for difficult deprotections. | nih.gov |

| Pd/C with Niobic Acid (Nb₂O₅/C) | H₂ gas | Methanol | Facilitates deprotection for shorter reaction times. | acs.org |

Acid-Catalyzed Deprotection Pathways

This compound can also be deprotected under acidic conditions, although this method is generally harsher than hydrogenolysis. total-synthesis.com Strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are commonly used. masterorganicchemistry.comnih.gov

The mechanism of acid-catalyzed deprotection is believed to proceed via two primary pathways:

Sɴ2 Pathway:

Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile, such as the bromide ion from HBr, attacks the benzylic carbon in an Sɴ2 fashion. total-synthesis.com This leads to the cleavage of the C-O bond and the formation of benzyl bromide and the carbamic acid of phenethylamine.

Decarboxylation: The resulting carbamic acid is unstable and decomposes to phenethylamine and carbon dioxide. masterorganicchemistry.com

Sɴ1 Pathway:

Protonation: Similar to the Sɴ2 pathway, the reaction begins with the protonation of the carbonyl oxygen.

Formation of Benzyl Cation: The protonated carbamate can undergo cleavage to form a stable benzyl cation and the carbamic acid. highfine.com This pathway is favored when the benzyl group is substituted with electron-donating groups.

Decarboxylation: The carbamic acid decomposes to the free amine and carbon dioxide.

The choice of acid and reaction conditions can influence which pathway predominates. nih.gov For instance, HBr in acetic acid is a classic reagent for Cbz deprotection. nih.gov

Table 2: Reagents for Acid-Catalyzed Deprotection of Benzyl Carbamates

| Reagent | Solvent | Key Features | Reference |

|---|---|---|---|

| HBr in Acetic Acid | Acetic Acid | Harsh conditions, effective for complete deprotection. | nih.gov |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) or neat | Strong acid, commonly used in peptide synthesis. Can be selective. | masterorganicchemistry.comnih.gov |

| Lewis Acids (e.g., AlCl₃, B(OTf)₃) | Various | Can be used to cleave carbamates, sometimes with enhanced selectivity. | nih.gov |

Other Chemoselective Transformations

Beyond simple deprotection, the carbamate group in this compound can undergo other chemoselective transformations. For instance, it is possible to selectively modify other parts of the molecule while leaving the Cbz group intact. The stability of the Cbz group to certain reagents allows for orthogonal protection strategies in complex syntheses. nih.govtotal-synthesis.com

Some examples of chemoselective reactions include:

Reduction of other functional groups: The Cbz group is generally stable to conditions used for the reduction of nitro groups or olefins, especially when using specific catalysts or catalyst poisons. nih.gov

Reactions involving other protecting groups: It is possible to selectively remove other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, in the presence of a Cbz group using acidic conditions that are not harsh enough to cleave the Cbz group. masterorganicchemistry.comnih.gov

Nickel Boride Reduction: A novel method using nickel boride has been reported for the reductive deprotection of Cbz groups, offering an alternative to traditional hydrogenolysis. researchgate.net

The ability to perform these selective transformations highlights the versatility of the benzyl carbamate protecting group in modern organic synthesis.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is of significant interest, particularly when chiral centers are present in the phenethyl group. The carbamate functionality can influence the stereochemical outcome of reactions at adjacent positions.

Research into analogous carbamate systems demonstrates the importance of stereocontrol. For instance, in the synthesis of various carbamate derivatives, the use of chiral auxiliaries or catalysts is a common strategy to achieve high stereoselectivity. Studies on other N-acyl compounds show that the carbamate group can act as a directing group, influencing the approach of reagents and thus the stereochemistry of the product. In reactions where the phenethylamine portion of this compound is derived from a chiral precursor, such as (R)- or (S)-phenethylamine, the stereochemical integrity of this center is a key consideration.

Reactions involving the carbamate nitrogen or carbonyl group can also have stereochemical implications. For example, in metal-catalyzed cross-coupling reactions, the coordination of the metal to the carbamate can create a chiral environment that dictates the stereoselective formation of new bonds. While no specific studies detailing the diastereoselective or enantioselective reactions of this compound were found, the principles observed in studies of other carbamates, such as ethyl N-(2-phenethyl)carbamate derivatives, suggest that modifications with chiral groups can lead to significant stereochemical differentiation. ku.edu For example, the use of stereochemically pure menthyl groups in similar carbamate structures has been shown to influence biological activity, underscoring the importance of stereochemistry. ku.edu

Inversion or retention of configuration at a chiral center within the phenethyl group would depend on the reaction mechanism (e.g., S\textsubscript{N}1 vs. S\textsubscript{N}2) at that center. An S\textsubscript{N}2 reaction would typically proceed with inversion of stereochemistry, whereas an S\textsubscript{N}1 reaction would likely lead to a racemic or near-racemic mixture of products. snu.ac.krrsc.org

Computational and Theoretical Chemistry Studies of Benzyl Phenethylcarbamate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. From this, a variety of physical and chemical characteristics can be derived, providing a comprehensive picture of the molecule's nature at an atomic level.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the structural and electronic properties of organic molecules. nih.govdokumen.pub DFT is based on the principle that the energy of a system can be determined from its electron density, which is a simpler quantity to compute than the many-electron wavefunction. daffodilvarsity.edu.bd Calculations are typically performed using a combination of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)), which approximates the electronic interactions and atomic orbitals, respectively. researchgate.netjournaljsrr.com

A DFT analysis of benzyl (B1604629) phenethylcarbamate would yield its optimized molecular geometry, including key bond lengths and angles, providing the most stable three-dimensional arrangement of its atoms. Furthermore, DFT can compute vibrational frequencies, which correspond to infrared and Raman spectra, and various electronic properties. nih.govvjst.vn One of the most useful outputs is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for predicting intermolecular interactions. vjst.vnnih.gov

While specific DFT data for benzyl phenethylcarbamate is not available in the cited literature, studies on analogous compounds such as tert-butyl phenethylcarbamate and various ethyl benzyl carbamates illustrate the type of data that can be obtained. researchgate.netscirp.org For example, a comparison of experimental and calculated geometric parameters for a related chalcone (B49325) showed good agreement, validating the accuracy of the DFT approach. nih.gov

Illustrative DFT-Calculated Electronic Properties for a Carbamate (B1207046) Structure

This table presents typical electronic properties that would be calculated for this compound using DFT methods, based on findings for analogous molecules. scirp.orgjournalirjpac.com These descriptors are crucial for understanding the molecule's reactivity.

| Property | Symbol | Typical Calculated Value (a.u.) | Description |

|---|---|---|---|

| Dipole Moment | μ | ~2-4 D | Measures the overall polarity of the molecule. |

| Ionization Potential | I | -EHOMO | The energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness | σ | 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. daffodilvarsity.edu.bdnih.gov These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), solve the Schrödinger equation by making a series of well-defined approximations. daffodilvarsity.edu.bdrsc.org While often more computationally intensive than DFT, ab initio methods can provide highly accurate results, especially when accounting for electron correlation. nih.govias.ac.in

These methods are used to predict a wide range of molecular properties. Key applications include the optimization of molecular geometries, the calculation of harmonic frequencies and infrared intensities, and the determination of potential energy surfaces. rsc.org Advanced ab initio calculations can also determine anharmonic effects and rovibrational energy levels, offering a deep understanding of molecular dynamics. rsc.org For a molecule like this compound, ab initio calculations would serve as a benchmark for confirming its ground-state structure and predicting its spectroscopic signatures.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. numberanalytics.comnih.gov

A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. journalirjpac.comnumberanalytics.com The distribution of the HOMO and LUMO across the molecular structure reveals the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov For this compound, FMO analysis would identify the most reactive parts of the molecule, such as the carbonyl group and aromatic rings.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). nih.govjournalirjpac.com These parameters quantify the molecule's stability and reactive nature. nih.gov

Illustrative Frontier Molecular Orbital Data

This table shows representative FMO data that would be obtained from a quantum chemical calculation for this compound, based on studies of similar compounds. nih.govnih.gov These values are essential for applying FMO theory.

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.0 to -7.0 | Represents the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -0.5 to -1.5 | Represents the ability to accept an electron. |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.5 to 6.5 | Indicates chemical reactivity and kinetic stability. nih.gov |

Investigation of Reaction Pathways and Energy Landscapes

Understanding how a chemical reaction proceeds from reactants to products is a central goal of chemistry. Computational methods allow for the detailed investigation of reaction pathways by mapping the potential energy landscape. This landscape illustrates the energy of the system as the geometry of the molecules changes, revealing the most favorable routes for a reaction to occur. researchgate.netbiorxiv.org

A chemical reaction proceeds through a high-energy intermediate known as the transition state (TS), which represents a first-order saddle point on the potential energy surface. epfl.ch Locating the precise geometry and energy of the TS is crucial for understanding the reaction mechanism and calculating the activation energy. Computational tools have been developed to automate the localization of transition states based on the structures of the reactants and products. chemrxiv.orgchemrxiv.org

Once a potential TS is located, its identity must be confirmed. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. rowansci.com The IRC traces the minimum energy path downhill from the transition state in both the forward and backward directions. iastate.eduscm.com A true TS must connect the desired reactants on one side and the products on the other. epfl.chrowansci.com The resulting plot of energy versus the reaction coordinate provides a clear profile of the reaction, visualizing the energy barriers and the structural changes that occur as the reaction progresses. epfl.ch For a reaction involving this compound, such as its synthesis or hydrolysis, an IRC analysis would confirm the mechanism by connecting the reactant, transition state, and product structures along a continuous path.

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. nih.gov By calculating the potential energy landscape for different possible reaction pathways, chemists can determine which products are most likely to form. beilstein-journals.org The rate of a reaction is related to its activation energy (the energy difference between the reactants and the transition state); a lower activation energy corresponds to a faster reaction. researchgate.net

When a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), comparing the activation energies for each pathway allows for the prediction of selectivity. The pathway with the lowest energy barrier will be the dominant one, leading to the major product. beilstein-journals.org For example, computational models have been successfully used to predict the relative rates and site selectivity for complex nucleophilic aromatic substitution (SNAr) reactions by correlating activation energies with calculated descriptors like electron affinity and molecular electrostatic potential. nih.gov Similar approaches applied to reactions involving this compound could predict its reactivity with various reagents and the stereochemical outcome of such transformations.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. tandfonline.complos.org For a molecule like this compound, MD simulations can provide deep insights into its behavior at an atomic level, including its flexibility and interactions with its environment. tandfonline.com These simulations solve Newton's equations of motion for a system of particles, yielding a trajectory that describes how the positions and velocities of the particles in the system vary with time.

MD simulations on various carbamate derivatives have been instrumental in understanding their interaction with biological targets, such as enzymes. figshare.comnih.gov For instance, simulations have been used to investigate the conformational changes in enzymes upon binding of carbamate inhibitors and to analyze the stability of the resulting ligand-protein complexes. plos.orgmdpi.com

The carbamate functional group is known to have a partially restricted rotation around the C-N bond due to amide resonance, which can lead to the existence of syn and anti conformations. nih.govacs.org Theoretical methods and experimental studies, such as NMR spectroscopy combined with DFT calculations on model carbamates like cyclohexyl-N,N-dimethylcarbamate, have been used to determine the populations of different conformers. researchgate.net In many carbamates, the anti rotamer is generally favored energetically. nih.gov

For this compound, MD simulations could elucidate the flexibility of the entire molecule, which arises from the rotation around several single bonds:

The C-N bond of the carbamate group.

The bonds connecting the benzyl group to the carbamate oxygen.

The bonds within the phenethyl group.

By simulating the molecule in a solvent, typically water, one can observe the accessible conformations and the energy barriers between them. The flexibility of the benzyl and phenethyl groups would allow the molecule to adopt various shapes, which is crucial for its interaction with other molecules. The radius of gyration (Rg) is a key parameter calculated from MD simulations to assess the compactness of a molecule over time; a stable Rg value suggests that the molecule maintains a consistent shape, while fluctuations indicate conformational changes. tandfonline.commdpi.com

Table 1: Potential Torsional Angles for Conformational Analysis of this compound (This table is a hypothetical representation of key dihedral angles that would be analyzed in an MD simulation)

| Torsion Angle | Description | Expected Flexibility |

| O1-C1-N1-C2 | Rotation around the carbamate C-N bond | Partially restricted due to resonance |

| C7-O1-C1-N1 | Rotation of the benzyl group relative to the carbamate | High |

| N1-C2-C3-C4 | Rotation within the ethyl linker of the phenethyl group | High |

| C2-C3-C4-C5 | Rotation of the phenyl ring relative to the ethyl linker | High |

MD simulations are also used to study the non-covalent interactions between this compound and its surroundings, such as solvent molecules or other solute molecules. In an aqueous solution, the simulation would reveal the formation and dynamics of hydrogen bonds between the carbamate's oxygen and nitrogen atoms and water molecules. The phenyl rings of the benzyl and phenethyl groups can engage in hydrophobic interactions and π-π stacking with other aromatic systems. tandfonline.com

Table 2: Potential Intermolecular Interactions for this compound (This table is a generalized representation of interactions expected based on studies of similar carbamates)

| Interaction Type | Participating Atoms/Groups | State | Significance |

| Hydrogen Bonding | Carbamate N-H and C=O with solvent (e.g., water) or other carbamate molecules | Solution & Solid | Key for solubility and crystal packing |

| π-π Stacking | Phenyl rings of benzyl and/or phenethyl groups | Solution & Solid | Contributes to aggregation and crystal stability |

| Hydrophobic Interactions | Benzyl and phenethyl alkyl parts with nonpolar molecules | Solution | Influences solubility and binding to nonpolar sites |

| van der Waals Forces | All atoms | Solution & Solid | General attractive and repulsive forces governing molecular packing |

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. chemrxiv.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in modern drug discovery and chemical research for predicting the activity of new compounds. plos.orgresearchgate.net

For a compound like this compound, computational SAR studies would typically involve creating a library of virtual analogs by modifying its structure—for example, by adding substituents to the phenyl rings or altering the linker between them. Then, computational techniques would be used to predict a property of interest, such as binding affinity to a specific protein target. chemrxiv.orgresearchgate.net

Molecular docking is a common technique used in these studies. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For instance, in studies of carbamate inhibitors of cholinesterases, docking is used to place the carbamate molecule into the active site of the enzyme and estimate its binding energy. figshare.comnih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. SAR studies on other carbamates have shown that the nature of the groups attached to the carbamate nitrogen and oxygen significantly influences their inhibitory potency. mdpi.com For example, the presence of aromatic rings often leads to favorable π-π stacking interactions within the active sites of enzymes. tandfonline.com

Quantum mechanics (QM) calculations can also be employed in SAR studies to provide insights into the electronic properties of the molecules, such as charge distribution and orbital energies, which can be correlated with their reactivity or binding affinity. chemrxiv.orgchemrxiv.org

Table 3: Hypothetical SAR Study of this compound Analogs (This table illustrates the principles of a computational SAR study)

| Analog Modification | Predicted Effect on a Hypothetical Activity | Rationale (from computational analysis) |

| Adding an electron-withdrawing group (e.g., -NO₂) to the phenyl ring | Potentially increased binding affinity | Altered electrostatic potential, possibly leading to stronger interactions with polar residues in a binding site. |

| Adding an electron-donating group (e.g., -OCH₃) to the phenyl ring | Potentially altered binding or metabolic stability | Modified electron density on the aromatic ring, which could influence π-π interactions or susceptibility to metabolism. |

| Replacing the benzyl group with a smaller alkyl group | Potentially decreased binding affinity | Loss of hydrophobic and π-stacking interactions. |

| Extending the phenethyl linker by one methylene (B1212753) group | Potentially altered binding pose | Increased flexibility might allow the molecule to access different conformations or binding pockets. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Benzyl (B1604629) phenethylcarbamate, various NMR experiments are employed to ascertain its complete chemical structure.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural determination of Benzyl phenethylcarbamate, revealing the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), displays characteristic signals for each type of proton. The spectrum shows a complex multiplet between δ 7.45-7.21 ppm, which corresponds to the ten aromatic protons of the benzyl and phenethyl groups. rsc.org A singlet at δ 5.13 ppm is assigned to the two protons of the benzylic methylene (B1212753) group (-O-CH₂-Ph). rsc.org The proton of the carbamate (B1207046) N-H group appears as a broad singlet at approximately δ 4.85 ppm. rsc.org The methylene group adjacent to the nitrogen atom (-NH-CH₂-) gives rise to a quartet at δ 3.50 ppm, while the other methylene group of the phenethyl moiety (-CH₂-Ph) appears as a triplet at δ 2.85 ppm. rsc.org

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the carbamate group resonates at approximately δ 156.3 ppm. rsc.org The aromatic carbons of the benzyl and phenethyl rings appear in the region of δ 126.5-138.7 ppm. rsc.org Specifically, the quaternary carbon of the benzyl group is found at δ 136.6 ppm, and the quaternary carbon of the phenethyl group is at δ 138.7 ppm. rsc.org The benzylic methylene carbon (-O-CH₂-Ph) shows a signal at δ 66.6 ppm. rsc.org The two methylene carbons of the phenethyl group are observed at δ 42.2 ppm (-NH-CH₂-) and δ 36.1 ppm (-CH₂-Ph). rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.45-7.21 | m | 10H | Aromatic protons (Benzyl and Phenethyl) |

| 5.13 | s | 2H | -O-CH₂-Ph |

| 4.85 | s | 1H | -NH- |

| 3.50 | q | 2H | -NH-CH₂- |

| 2.85 | t | 2H | -CH₂-Ph |

Data from reference rsc.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 156.3 | C=O (Carbamate) |

| 138.7 | Quaternary C (Phenethyl) |

| 136.6 | Quaternary C (Benzyl) |

| 128.8 | Aromatic CH |

| 128.6 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.1 | Aromatic CH |

| 126.5 | Aromatic CH |

| 66.6 | -O-CH₂-Ph |

| 42.2 | -NH-CH₂- |

| 36.1 | -CH₂-Ph |

Data from reference rsc.org

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between adjacent protons. For this compound, it would show a correlation between the protons of the -NH-CH₂- and -CH₂-Ph groups in the phenethyl moiety, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon signals, for instance, linking the proton signal at δ 5.13 ppm to the carbon signal at δ 66.6 ppm for the benzylic methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the benzylic protons to the carbonyl carbon and the aromatic carbons of the benzyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This can provide insights into the conformation of the molecule.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in the solid phase. While no specific solid-state NMR studies on this compound have been reported in the searched literature, this technique could provide valuable information. For crystalline solids, ssNMR can be used to determine the number of molecules in the asymmetric unit, identify different polymorphic forms, and provide details about intermolecular packing. For amorphous solids, ssNMR can probe the local structure and molecular mobility.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₁₆H₁₇NO₂), the exact mass can be calculated and compared with the experimentally determined value. High-resolution mass spectrometry (electrospray ionization, ESI) of this compound has determined the mass of the protonated molecule [M+H]⁺ to be 256.1343. rsc.org This is in close agreement with the calculated mass of 256.1338 for C₁₆H₁₈NO₂⁺, confirming the molecular formula of the compound. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 256.1338 | 256.1343 |

Data from reference rsc.org

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, usually selection of a precursor ion followed by its fragmentation and analysis of the fragment ions. This technique is instrumental in elucidating the structure of a molecule by examining how it breaks apart.

While specific tandem mass spectrometry studies detailing the fragmentation pathways of this compound were not found in the reviewed literature, a general fragmentation pattern can be predicted based on its structure. Common fragmentation pathways for carbamates include cleavage of the C-O and N-C bonds of the carbamate group. For this compound, characteristic fragments would likely include the tropylium (B1234903) ion (m/z 91) from the benzyl group, the phenethylaminium ion, and fragments resulting from the loss of CO₂ or the benzyl group. A detailed MS/MS study would be required to confirm these and other potential fragmentation pathways, providing further confidence in the structural assignment.

Ionization Techniques (ESI, EI, CI) and their Applicability

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The choice of ionization method is critical, as it dictates the extent of fragmentation and the type of ionic species observed. uky.edu

Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons, typically leading to extensive and reproducible fragmentation. bitesizebio.com For this compound, EI-MS would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight, although its intensity might be low due to instability. The resulting mass spectrum would be rich with fragment ions, providing a fingerprint for structural confirmation. Key fragmentation pathways would likely involve the cleavage of the benzylic and phenethyl groups, with a prominent peak at m/z 91 for the stable tropylium cation (C₇H₇⁺) and a peak at m/z 105 corresponding to the phenethyl fragment (C₈H₉⁺).

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for analyzing polar and thermally labile molecules with minimal fragmentation. nih.gov It is particularly useful for confirming molecular weight. bitesizebio.com When analyzed via ESI-MS, this compound would primarily be observed as a protonated molecule [M+H]⁺ or as adducts with cations like sodium [M+Na]⁺. This technique is advantageous when the primary goal is to determine the molecular mass without inducing significant structural breakdown. nih.gov

Chemical Ionization (CI): CI is another soft ionization method that results in less fragmentation than EI. bitesizebio.com It involves the ionization of a reagent gas (e.g., methane (B114726) or ammonia), which then transfers a proton to the analyte molecule. This process typically generates a prominent pseudomolecular ion, [M+H]⁺. CI would be applicable for obtaining clear molecular weight information for this compound while still producing some characteristic fragment ions, offering a balance between the extensive fragmentation of EI and the minimal fragmentation of ESI.

| Ionization Technique | Typical Ion Species | Fragmentation Level | Primary Applicability for this compound |

| Electron Ionization (EI) | M⁺, [C₇H₇]⁺, [C₈H₉]⁺ | High | Structural elucidation via fragmentation pattern analysis. |

| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Very Low | Accurate molecular weight determination. |

| Chemical Ionization (CI) | [M+H]⁺ | Low to Moderate | Confirmation of molecular weight with some structural fragments. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the functional groups present and their chemical environment. theaic.org

The infrared spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The presence of a carbamate linkage, aromatic rings, and aliphatic chains gives rise to a distinct spectral fingerprint.

Key expected vibrations include:

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3300-3400 cm⁻¹. ucla.edu

C-H Aromatic Stretching: Weak to moderate bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). libretexts.org

C-H Aliphatic Stretching: Stronger bands corresponding to the methylene (-CH₂-) groups are expected in the 2850-2950 cm⁻¹ region. libretexts.org

C=O Carbonyl Stretching: A very strong and sharp absorption, characteristic of the carbamate carbonyl group, is anticipated in the 1690-1710 cm⁻¹ range. ucla.edulibretexts.org

N-H Bending and C-N Stretching: These vibrations contribute to the fingerprint region, with N-H bending often coupled with C-N stretching, appearing around 1510-1540 cm⁻¹.

C=C Aromatic Ring Stretching: Two or more bands of variable intensity are expected between 1450 and 1600 cm⁻¹. libretexts.org

C-O Stretching: A strong band associated with the carbamate C-O bond should appear in the 1220-1260 cm⁻¹ region. theaic.org

Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar bonds in the benzene (B151609) rings and the C-C backbone of the alkyl chains, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Raman Activity |

| N-H | Stretch | 3300 - 3400 | Moderate |

| Aromatic C-H | Stretch | 3030 - 3100 | Strong |

| Aliphatic C-H | Stretch | 2850 - 2950 | Moderate |

| C=O (Carbamate) | Stretch | 1690 - 1710 | Weak |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Strong |

| C-O (Carbamate) | Stretch | 1220 - 1260 | Moderate |

The precise positions and shapes of vibrational bands can offer significant insights into the molecule's conformation and intermolecular interactions. nih.gov The N-H and C=O groups of the carbamate are capable of acting as hydrogen bond donors and acceptors, respectively. ioffe.ru In the solid state or in concentrated solutions, intermolecular hydrogen bonding would be expected. This interaction typically causes a broadening and a shift to lower wavenumbers (a redshift) of both the N-H and C=O stretching bands. msu.edunih.gov The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength. nih.gov

Furthermore, Raman spectroscopy can be a powerful tool for studying different molecular conformers that may exist in liquid or solution phases. researchgate.netresearchgate.net Subtle changes in the vibrational frequencies of the skeletal modes of the phenethyl and benzyl groups can indicate the presence of different rotational isomers (rotamers). dntb.gov.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is primarily useful for identifying and quantifying compounds containing chromophores. youtube.com

The primary chromophores in this compound are the two benzene rings. basicmedicalkey.com Benzene itself exhibits characteristic π→π* electronic transitions. spcmc.ac.in For this compound, these transitions are expected to result in a strong absorption band (the E-band) below 220 nm and a weaker, structured band (the B-band) in the 250-270 nm region. spcmc.ac.in

The carbamate group (-O-C(=O)-NH-), while not a strong chromophore on its own, acts as an auxochrome. Its non-bonding electrons on the oxygen and nitrogen atoms can interact with the π-electron system of the adjacent benzyl group. This interaction can cause a slight shift in the absorption maximum to a longer wavelength (a bathochromic shift) and an increase in the absorption intensity (a hyperchromic effect) compared to an unsubstituted benzene ring. spcmc.ac.in The phenethyl group's benzene ring is electronically isolated from the carbamate by the ethylene (B1197577) bridge and would be expected to absorb similarly to toluene (B28343).

| Chromophore/Group | Electronic Transition | Expected λₘₐₓ (nm) | Notes |

| Benzene Rings | π → π* (B-band) | ~255 - 265 | Fine structure may be lost in polar solvents. |

| Benzene Rings | π → π* (E-band) | < 220 | High intensity absorption. |

| Carbamate Group | n → π | ~210 - 220 | Often weak and may be obscured by stronger π→π transitions. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal of the compound, a detailed electron density map can be generated, revealing the exact molecular structure. wikipedia.org

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous data on:

Molecular Conformation: The precise torsional angles defining the orientation of the benzyl and phenethyl groups relative to the central carbamate plane.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Planarity: It would likely confirm the expected planarity of the carbamate (-O-C(=O)-N-) moiety.

Intermolecular Interactions: The analysis would reveal the nature of the crystal packing, including the specific geometry and distances of any intermolecular hydrogen bonds between the N-H donor and C=O acceptor of adjacent molecules. mdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of similar structures demonstrates the power of this technique to elucidate detailed solid-state conformations and packing arrangements. mdpi.comresearchgate.net

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The elucidation of the chemical structure of this compound is achieved through the combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data. Each technique provides unique and complementary information, which, when integrated, corroborates the presence of the key functional groups and their connectivity, leading to an unequivocal structural assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzyl and phenethyl moieties, as well as the carbamate N-H proton.

Aromatic Protons: Two sets of multiplets are expected in the aromatic region (δ 7.2-7.4 ppm). The protons of the monosubstituted benzyl ring and the monosubstituted phenethyl ring will likely overlap, integrating to a total of ten protons.

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet appearing around δ 5.1 ppm is indicative of the two protons of the benzylic methylene group attached to the carbamate oxygen. The singlet nature arises from the absence of adjacent protons.

Phenethyl Protons (-CH₂-CH₂-Ph): The two methylene groups of the phenethyl fragment are expected to appear as two distinct triplets. The methylene group attached to the nitrogen of the carbamate (-NH-CH₂-) would likely resonate around δ 3.5 ppm, while the methylene group adjacent to the phenyl ring (-CH₂-Ph) would appear further upfield, around δ 2.8 ppm. The coupling between these two adjacent methylene groups would result in the triplet splitting pattern for each.

Carbamate Proton (-NH-): A broad singlet, typically observed around δ 5.0-5.5 ppm, is characteristic of the N-H proton of the carbamate group. The chemical shift of this proton can be variable and is often concentration and solvent dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 156 ppm, is characteristic of the carbamate carbonyl carbon.

Aromatic Carbons: A series of signals in the range of δ 127-138 ppm corresponds to the aromatic carbons of both the benzyl and phenethyl groups. The ipso-carbons (the carbons directly attached to the substituent) will have distinct chemical shifts.

Benzylic Carbon (-O-CH₂-Ph): The carbon of the benzylic methylene group is expected to appear around δ 67 ppm.

Phenethyl Carbons (-CH₂-CH₂-Ph): The two methylene carbons of the phenethyl group will show distinct signals. The carbon attached to the nitrogen (-NH-CH₂-) is anticipated around δ 43 ppm, while the carbon adjacent to the phenyl ring (-CH₂-Ph) would be found near δ 36 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in this compound.

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary carbamate.

C=O Stretch: A strong, sharp absorption band around 1690-1720 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the carbamate.

C-O Stretch: The C-O stretching vibrations of the ester-like portion of the carbamate are expected to appear in the region of 1230-1250 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₇NO₂), which is 255.31 g/mol .

Key Fragmentation Patterns: Characteristic fragmentation patterns would include the loss of the benzyl group (C₇H₇, m/z 91), leading to a fragment ion at m/z 164. Another significant fragmentation would be the cleavage of the phenethyl group, resulting in various fragment ions. The tropylium ion (C₇H₇⁺) at m/z 91 is a very common and stable fragment for compounds containing a benzyl group.

Interactive Data Tables

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (C₆H₅-CH₂ and C₆H₅-CH₂CH₂) |

| ~5.1 | Singlet | 2H | -O-CH₂ -Ph |

| ~5.0-5.5 | Broad Singlet | 1H | -NH - |

| ~3.5 | Triplet | 2H | -NH-CH₂ -CH₂-Ph |

| ~2.8 | Triplet | 2H | -NH-CH₂-CH₂ -Ph |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C =O (Carbamate) |

| ~127-138 | Aromatic C arbons |

| ~67 | -O-CH₂ -Ph |

| ~43 | -NH-CH₂ -CH₂-Ph |

| ~36 | -NH-CH₂-CH₂ -Ph |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Sharp | N-H Stretch |

| >3000 | Medium | Aromatic C-H Stretch |

| ~1690-1720 | Strong, Sharp | C=O Stretch (Carbamate) |

| ~1450-1600 | Medium | Aromatic C=C Stretch |

| ~1230-1250 | Strong | C-O Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 255 | Molecular Ion (M⁺) |

| 164 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

By integrating the information from these spectroscopic techniques, a complete and detailed picture of the this compound structure emerges. The ¹H and ¹³C NMR data confirm the presence and connectivity of the benzyl and phenethyl groups, the IR spectrum verifies the existence of the key carbamate functional group, and the mass spectrum confirms the molecular weight and provides corroborating evidence of the structural fragments. This multi-faceted analytical approach is the cornerstone of modern chemical characterization.

Benzyl Phenethylcarbamate As a Synthon in Advanced Organic Synthesis

Applications in Protecting Group Chemistry

Protecting groups are essential in organic synthesis to temporarily mask a reactive functional group, allowing for chemical transformations to be performed on other parts of the molecule without unintended side reactions. emerginginvestigators.org Benzyl (B1604629) phenethylcarbamate finds significant utility in this domain, particularly in the protection of amines.

Carbamates as Amine Protecting Groups

Carbamates are a widely employed class of protecting groups for amines due to their ability to be installed and removed under relatively mild conditions. masterorganicchemistry.com The nitrogen atom in a carbamate (B1207046) is significantly less nucleophilic than that of a free amine, effectively shielding it from reacting with electrophiles. organic-chemistry.org The benzyl carbamate (Cbz or Z) group, a key component of benzyl phenethylcarbamate, is a classic example of such a protecting group. masterorganicchemistry.com It is typically introduced by reacting the amine with benzyl chloroformate in the presence of a mild base. wikipedia.org

The stability of the benzyl carbamate group is a key advantage. It is robust under a variety of reaction conditions, yet can be cleaved when desired. wikipedia.org A common method for the deprotection of a benzyl carbamate is catalytic hydrogenolysis (e.g., using H2 gas with a palladium-on-carbon catalyst), which is a mild process that proceeds at neutral pH. masterorganicchemistry.comcommonorganicchemistry.com This allows for the selective deprotection of the amine in the presence of acid- or base-sensitive functional groups.

Orthogonal Protection Strategies in Multi-functionalized Molecules

In the synthesis of complex molecules that possess multiple functional groups, an orthogonal protection strategy is often necessary. emerginginvestigators.org This strategy involves using different protecting groups that can be removed under distinct sets of conditions, allowing for the selective unmasking of one functional group while others remain protected. organic-chemistry.org

Carbamates like the benzyl carbamate group play a crucial role in such strategies. For instance, a molecule might contain two different amine groups, one protected with a benzyl carbamate (Cbz) and the other with a tert-butyloxycarbonyl (Boc) group. The Cbz group can be removed by hydrogenolysis, while the Boc group is cleaved under acidic conditions. masterorganicchemistry.com This orthogonality allows chemists to address each amine group independently for subsequent reactions. The development of various carbamate protecting groups with different cleavage conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, further expands the possibilities for sophisticated orthogonal protection schemes. masterorganicchemistry.com The synthesis of novel polyamine carbamates from cholesterol, for example, has utilized an orthogonal protection strategy based on trifluoroacetyl and Boc-protecting groups. nih.gov

Role as a Precursor for Nitrogen-Containing Compounds

Beyond its role in protecting group chemistry, this compound serves as a valuable precursor for the synthesis of various nitrogen-containing compounds.

Primary Amine Synthesis

Benzyl carbamate itself is considered a protected form of ammonia (B1221849) and is used in the synthesis of primary amines. wikipedia.org Following N-alkylation of the carbamate, the benzyl group can be removed to yield the desired primary amine. wikipedia.org This approach offers an alternative to methods like the Gabriel synthesis or the reduction of azides. libretexts.org The use of benzyl carbamate in a three-component condensation with aldehydes and allyltrimethylsilane, catalyzed by iodine, provides a route to protected homoallylic amines. organic-chemistry.org

Heterocyclic Compound Formation

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.comuomus.edu.iq this compound can be a precursor in the synthesis of such compounds. For instance, the phenethylamine (B48288) moiety within the molecule is a common structural motif in many biologically active alkaloids and pharmaceuticals. The synthesis of certain heterocyclic systems may involve the initial construction of a carbamate-protected nitrogen-containing fragment, which is then elaborated into the final heterocyclic ring. The synthesis of quinoxalines, a class of nitrogen-containing heterocycles, can be achieved from benzyl heterocyclic compounds. google.com Furthermore, benzylic C-H oxidation is a key step in the synthesis of various heterocyclic compounds like quinoxalines, imidazoles, and oxazoles. mdpi.com

Enabling Reagent in Complex Molecule Construction

The utility of this compound extends to its role as a key building block or reagent in the construction of complex molecules. For example, in a structure-guided design of potent enzyme inhibitors, a phenethyl moiety, similar to that in this compound, was found to specifically fill a hydrophobic pocket, leading to high potency. acs.org This highlights how the structural components of this compound can be strategically incorporated into larger molecules to achieve specific biological activities.

The synthesis of various organic compounds has been reported using this compound or its derivatives. For example, it has been used in the synthesis of other carbamates and in decarboxylative cross-coupling reactions. acs.org

Stereocontrol and Asymmetric Synthesis Strategies

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of complex, biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. ox.ac.uk Asymmetric synthesis aims to produce a single, desired enantiomer or diastereomer of a chiral molecule. numberanalytics.com Key strategies to achieve this include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions where existing stereocenters direct the formation of new ones. wikipedia.orgnumberanalytics.com this compound, with its defined structural and electronic properties, can serve as a valuable synthon in reactions where stereochemical outcomes are critical.

The carbamate moiety within this compound can influence the stereochemical course of a reaction in several ways. It can act as a directing group, coordinating to a metal catalyst and guiding a reagent to a specific face of the molecule. This is often achieved through chelation control, where the formation of a rigid, cyclic intermediate with a metal center dictates the trajectory of the incoming reactant. organic-chemistry.org Furthermore, the nitrogen and carbonyl groups can be incorporated into a larger chiral auxiliary structure, which imparts a strong facial bias in reactions at a prochiral center. researchgate.netscribd.com

In advanced synthetic applications, achieving high levels of stereocontrol is paramount. This often involves leveraging subtle differences in the transition state energies of competing reaction pathways. Factors such as steric hindrance, electronic effects, and the conformational rigidity of the substrate-catalyst complex all play a role in determining the stereoselectivity of a transformation. ox.ac.uknumberanalytics.com

One notable application demonstrating the role of this compound in a stereocontrolled process is its use as an additive in the enantioselective synthesis of heterocycle-substituted cyclopropylmethanols. In a Simmons-Smith-type cyclopropanation, the presence of a chiral dioxaborolane ligand is used to induce enantioselectivity. The reaction involves the treatment of an allylic alcohol with diethylzinc (B1219324) and diiodomethane. This compound was investigated as a recoverable additive in this process. thieme-connect.com The research demonstrated that after the reaction, this compound could be recovered in high yield (76-97%) while the desired cyclopropane (B1198618) product was formed with excellent enantioselectivity and in high chemical yield. thieme-connect.com This suggests that while not the primary source of chirality, its presence is compatible with the stereodetermining step and it can be efficiently recycled, an important consideration in multi-step synthesis.

The table below summarizes the findings from this research, highlighting the efficiency of the process.

Table 1: Role of this compound as a Recoverable Additive in Enantioselective Cyclopropanation

| Reaction | Additive | Product | Additive Recovery Yield (%) | Product Yield (%) |